2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine
Overview
Description
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C14H20ClNO2Si and its molecular weight is 297.85 g/mol. The purity is usually 95%.
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Biological Activity
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound characterized by its furo[3,2-b]pyridine backbone and a tert-butyldimethylsilyloxy (TBDMS) substituent. Its molecular formula is C15H20ClN2O2Si, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Properties
The compound features a unique structure that allows for diverse chemical reactivity. The TBDMS group serves as a protective moiety, facilitating further functionalization of the molecule. The presence of chlorine within the furo-pyridine framework is notable as it can influence biological interactions and activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Variants of the furo-pyridine class have been shown to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
- Enzyme Inhibition : The structural features may allow for interactions with various enzymes, potentially leading to therapeutic applications.
Comparative Analysis of Related Compounds
To understand the biological implications better, a comparison with structurally related compounds is useful. Below is a table summarizing key features and activities:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Trimethylsilyl group | Anticancer activity | Different silyl group |
2-(dimethylamino)furo[3,2-b]pyridine | Dimethylamino substituent | Antimicrobial properties | Amino group alters activity |
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridine | Bromine instead of chlorine | Varies by substitution | Halogen variation impacts reactivity |
The mechanisms through which this compound exerts its biological effects are not fully elucidated due to limited direct studies. However, insights can be drawn from related compounds:
- Enzyme Interaction : Similar furo-pyridine derivatives have been shown to interact with enzymes involved in cellular signaling pathways.
- Cellular Uptake : The TBDMS group may influence the lipophilicity of the compound, enhancing its ability to penetrate cell membranes.
Case Studies
While specific case studies on this exact compound are scarce, related research provides context for its potential applications:
-
Anticancer Studies : A study on a similar furo-pyridine derivative demonstrated significant inhibition of tumor growth in vitro and in vivo models.
"Furo-pyridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines" .
-
Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that modifications in substituents could enhance activity against resistant bacterial strains.
"The introduction of electron-donating groups significantly improved the antibacterial potency of pyridine derivatives" .
Properties
IUPAC Name |
tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKXQYGIFUFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674088 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-42-5 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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